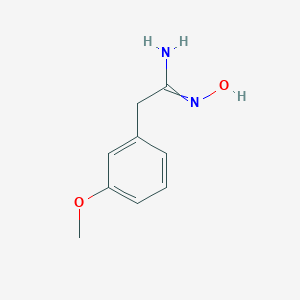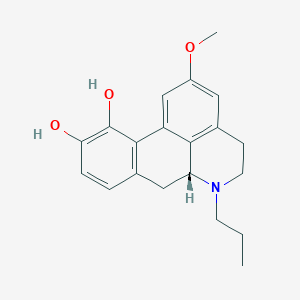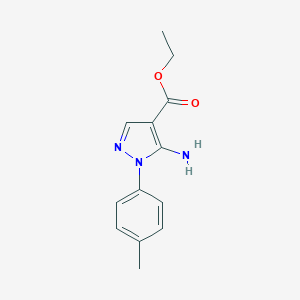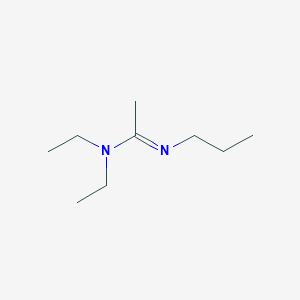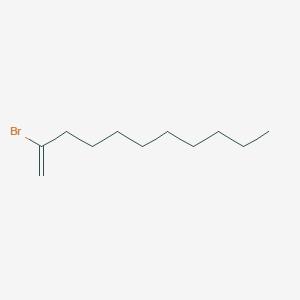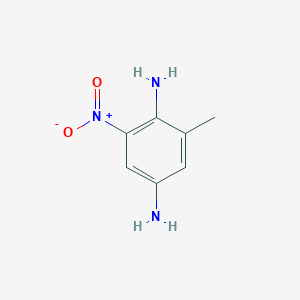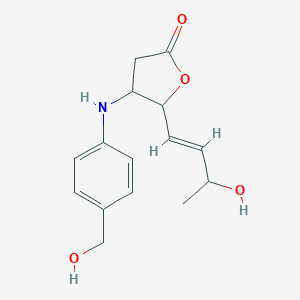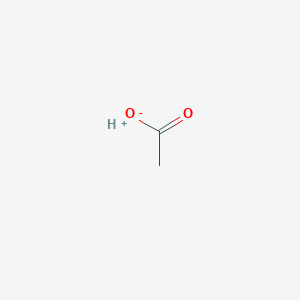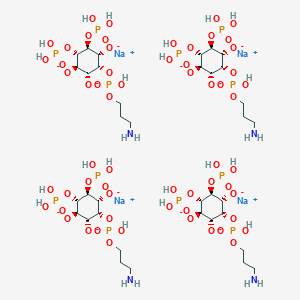
Miap-4,5-bis(phosphate) tetrasodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Miap-4,5-bis(phosphate) tetrasodium salt, also known as ADP-ribose, is a molecule that plays a crucial role in several cellular processes. It is involved in signaling pathways, DNA repair, and gene expression regulation. This molecule has been extensively studied in various fields of research, including biochemistry, molecular biology, and pharmacology.
Mécanisme D'action
Miap-4,5-bis(phosphate) tetrasodium salt acts as a signaling molecule by binding to specific proteins and modifying their function. It can regulate protein-protein interactions, enzymatic activity, and subcellular localization. Miap-4,5-bis(phosphate) tetrasodium salt can also act as a second messenger in intracellular signaling pathways, such as the calcium signaling pathway.
Effets Biochimiques Et Physiologiques
Miap-4,5-bis(phosphate) tetrasodium salt has been shown to have several biochemical and physiological effects. It can modulate ion channel activity, regulate gene expression, and influence cell proliferation and differentiation. Miap-4,5-bis(phosphate) tetrasodium salt has also been implicated in the pathogenesis of several diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
Miap-4,5-bis(phosphate) tetrasodium salt is a useful tool for studying various cellular processes in the laboratory. It can be used to identify and characterize ADP-ribosyltransferases, study DNA repair mechanisms, and investigate intracellular signaling pathways. However, Miap-4,5-bis(phosphate) tetrasodium salt can be difficult to work with due to its instability and susceptibility to degradation. It also requires specialized techniques for detection and quantification.
Orientations Futures
There are several future directions for research involving Miap-4,5-bis(phosphate) tetrasodium salt. One area of interest is the development of new ADP-ribosyltransferase inhibitors for use as therapeutics. Another area of research is the investigation of the role of Miap-4,5-bis(phosphate) tetrasodium salt in aging and age-related diseases. Additionally, Miap-4,5-bis(phosphate) tetrasodium salt has potential as a biomarker for disease diagnosis and prognosis.
Méthodes De Synthèse
The synthesis of Miap-4,5-bis(phosphate) tetrasodium salt involves the enzymatic conversion of NAD+ to Miap-4,5-bis(phosphate) tetrasodium salt. This reaction is catalyzed by ADP-ribosyltransferases, which transfer the Miap-4,5-bis(phosphate) tetrasodium salt moiety from NAD+ to a protein target. The resulting ADP-ribosylated protein can then be further modified or degraded by other enzymes.
Applications De Recherche Scientifique
Miap-4,5-bis(phosphate) tetrasodium salt is a versatile molecule that has been used in various scientific research applications. It is commonly used as a substrate for ADP-ribosyltransferase assays, which can be used to identify and characterize these enzymes. Miap-4,5-bis(phosphate) tetrasodium salt has also been used as a tool to study DNA repair mechanisms, as it is involved in the repair of DNA damage caused by oxidative stress and other factors.
Propriétés
Numéro CAS |
145775-12-8 |
|---|---|
Nom du produit |
Miap-4,5-bis(phosphate) tetrasodium salt |
Formule moléculaire |
C36H76N4Na4O60P12-8 |
Poids moléculaire |
1988.6 g/mol |
Nom IUPAC |
tetrasodium;(1R,2R,3R,4R,5S,6S)-3-[3-aminopropoxy(hydroxy)phosphoryl]oxy-5,6-diphosphonooxycyclohexane-1,2,4-triolate |
InChI |
InChI=1S/4C9H19NO15P3.4Na/c4*10-2-1-3-22-28(20,21)25-7-4(11)5(12)8(23-26(14,15)16)9(6(7)13)24-27(17,18)19;;;;/h4*4-9H,1-3,10H2,(H,20,21)(H2,14,15,16)(H2,17,18,19);;;;/q4*-3;4*+1/t4*4-,5-,6-,7-,8+,9+;;;;/m1111..../s1 |
Clé InChI |
ZPXFBSFPSBUYIB-HSBQYEJYSA-N |
SMILES isomérique |
C(CN)COP(=O)(O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1[O-])OP(=O)(O)O)OP(=O)(O)O)[O-])[O-].C(CN)COP(=O)(O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1[O-])OP(=O)(O)O)OP(=O)(O)O)[O-])[O-].C(CN)COP(=O)(O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1[O-])OP(=O)(O)O)OP(=O)(O)O)[O-])[O-].C(CN)COP(=O)(O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1[O-])OP(=O)(O)O)OP(=O)(O)O)[O-])[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES |
C(CN)COP(=O)(O)OC1C(C(C(C(C1[O-])OP(=O)(O)O)OP(=O)(O)O)[O-])[O-].C(CN)COP(=O)(O)OC1C(C(C(C(C1[O-])OP(=O)(O)O)OP(=O)(O)O)[O-])[O-].C(CN)COP(=O)(O)OC1C(C(C(C(C1[O-])OP(=O)(O)O)OP(=O)(O)O)[O-])[O-].C(CN)COP(=O)(O)OC1C(C(C(C(C1[O-])OP(=O)(O)O)OP(=O)(O)O)[O-])[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
C(CN)COP(=O)(O)OC1C(C(C(C(C1[O-])OP(=O)(O)O)OP(=O)(O)O)[O-])[O-].C(CN)COP(=O)(O)OC1C(C(C(C(C1[O-])OP(=O)(O)O)OP(=O)(O)O)[O-])[O-].C(CN)COP(=O)(O)OC1C(C(C(C(C1[O-])OP(=O)(O)O)OP(=O)(O)O)[O-])[O-].C(CN)COP(=O)(O)OC1C(C(C(C(C1[O-])OP(=O)(O)O)OP(=O)(O)O)[O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Synonymes |
MIAP-4,5-bis(phosphate) MIAP-4,5-bis(phosphate) tetrasodium salt myo-inositol 2-(3-aminopropyl hydrogen phosphate) 4,5-bisphosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



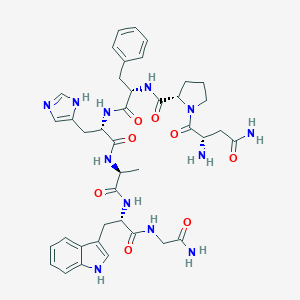
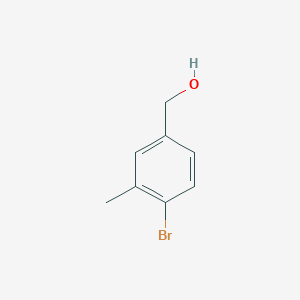
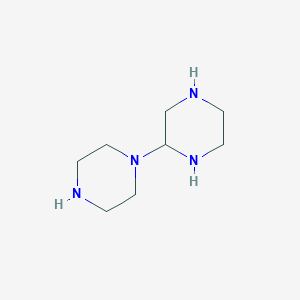
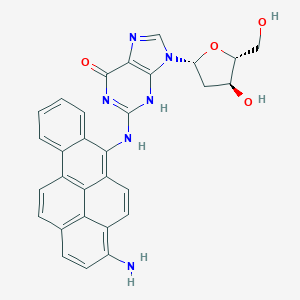
![1-[4-(Chloromethyl)-2,5-dimethylfuran-3-yl]ethanone](/img/structure/B136243.png)
